

# An In-depth Technical Guide to 2-Amino-4-morpholinobutanoic Acid

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## Compound of Interest

Compound Name:	2-Amino-4-morpholinobutanoic acid
CAS No.:	854893-19-9
Cat. No.:	B600902

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For Researchers, Scientists, and Drug Development Professionals

## Foreword

This technical guide provides a comprehensive overview of **2-Amino-4-morpholinobutanoic acid**, a non-proteinogenic amino acid of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just foundational data but also to offer insights into its synthesis, potential applications, and the underlying chemical principles that govern its utility. Given the specialized nature of this compound, this guide synthesizes direct information where available with established principles of organic and medicinal chemistry to provide a well-rounded and scientifically grounded perspective.

## Physicochemical Properties of (2S)-2-Amino-4-morpholinobutanoic Acid

The primary form of this compound available for research is the (2S)-stereoisomer, typically supplied as a hydrochloride or dihydrochloride salt to enhance its stability and solubility in

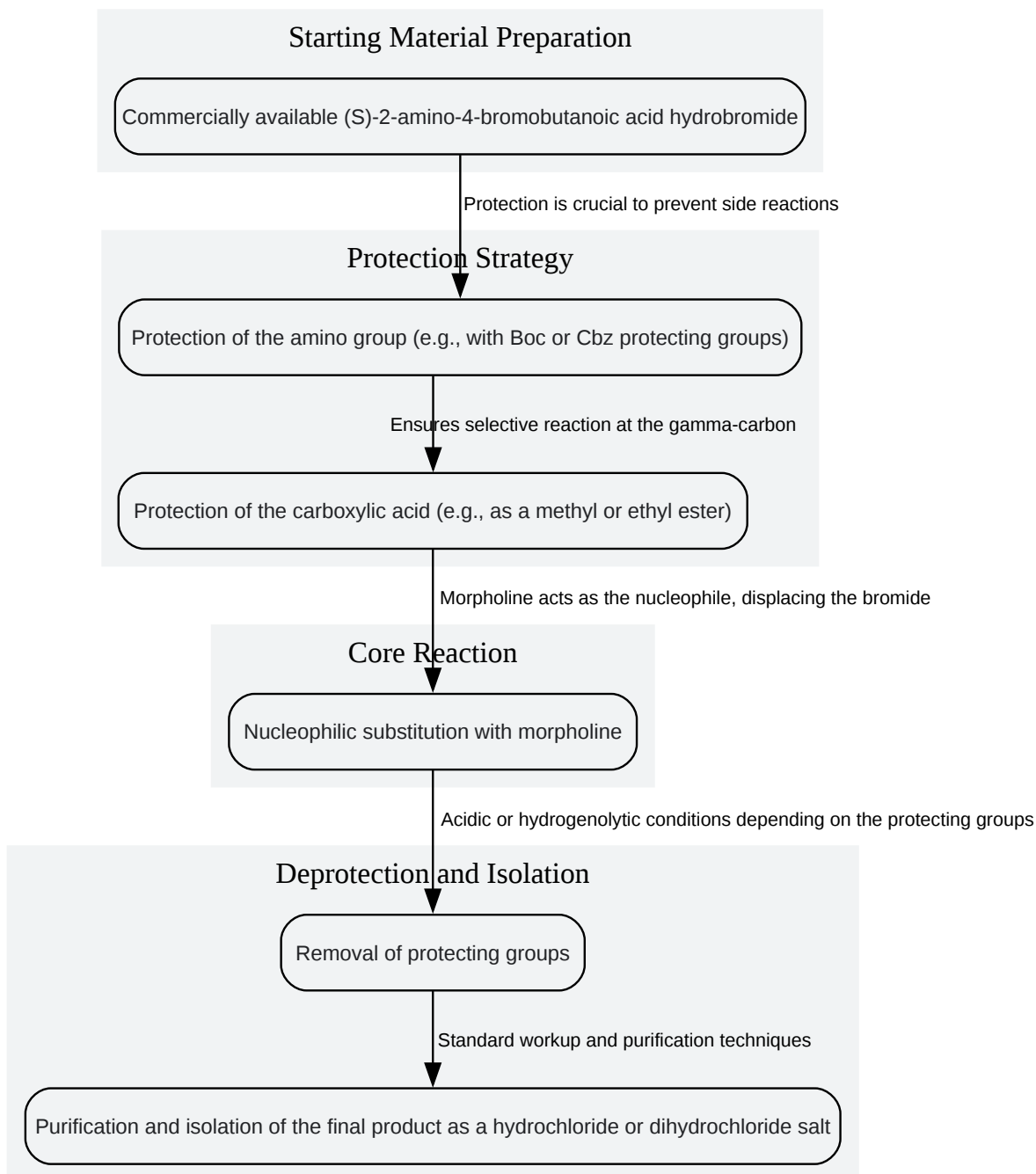
aqueous media. The key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Chemical Name	(2S)-2-Amino-4-morpholinobutanoic acid dihydrochloride	[1]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	261.15 g/mol	[1]
CAS Number	1689522-41-5	[1]
Chemical Name	(S)-2-Amino-4-morpholinobutanoic acid hydrochloride	
Molecular Formula	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub> ·HCl	

## Synthesis of (2S)-2-Amino-4-morpholinobutanoic Acid: A Proposed Synthetic Strategy

While specific, detailed synthetic procedures for (2S)-2-Amino-4-morpholinobutanoic acid are not extensively documented in publicly available literature, a plausible and efficient synthesis can be devised based on established methods for the N-alkylation of amino acids. A logical approach would involve the nucleophilic substitution of a suitable starting material derived from a protected glutamic acid or a related chiral precursor.

A proposed synthetic workflow is outlined below:



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Caption: Proposed synthetic workflow for (2S)-2-Amino-4-morpholinobutanoic acid.

## Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation of how the synthesis could be practically achieved.

### Step 1: Protection of (S)-2-Amino-4-bromobutanoic acid

- Suspend (S)-2-amino-4-bromobutanoic acid hydrobromide in a suitable solvent (e.g., a mixture of dioxane and water).
- Add a base (e.g., sodium bicarbonate or sodium carbonate) to neutralize the hydrobromide salt.
- Introduce the amino-protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Protect the carboxylic acid group, for instance, by esterification using methanol or ethanol under acidic conditions.

**Causality:** The protection of both the amino and carboxylic acid functionalities is paramount to prevent their interference in the subsequent nucleophilic substitution step. The amino group, being nucleophilic, could otherwise react with the alkyl bromide of another molecule. The carboxylate, if not protected, could act as a base.

### Step 2: N-Alkylation with Morpholine

- Dissolve the protected (S)-2-amino-4-bromobutanoate derivative in an appropriate aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
- Add an excess of morpholine to the solution.
- Heat the reaction mixture to facilitate the nucleophilic substitution reaction. The reaction progress should be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

**Causality:** The use of an excess of morpholine drives the reaction to completion. The choice of a polar aprotic solvent aids in dissolving the reactants and facilitates the SN2 reaction mechanism.

### Step 3: Deprotection and Isolation

- Once the alkylation is complete, remove the protecting groups. For a Boc group and a methyl/ethyl ester, this can typically be achieved by treatment with a strong acid such as hydrochloric acid in an organic solvent or water.
- Following deprotection, the crude product can be purified by techniques such as recrystallization or ion-exchange chromatography.
- The final product is typically isolated as a stable hydrochloride or dihydrochloride salt.

Causality: The deprotection step unmasks the amino and carboxylic acid groups to yield the final product. Isolation as a salt form improves the compound's stability and handling properties.

## Potential Applications and Biological Relevance

While specific biological activity data for **2-Amino-4-morpholinobutanoic acid** is scarce in the literature, the incorporation of the morpholine moiety provides a basis for postulating its potential applications in drug discovery and chemical biology.

## The Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a common structural motif in a number of approved drugs and biologically active compounds.<sup>[2]</sup> Its presence can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The nitrogen atom in the morpholine ring is basic, allowing for the formation of salts and potential interactions with biological targets.

## Potential as a Scaffold in Drug Discovery

Given its structure as a non-proteinogenic amino acid, **2-Amino-4-morpholinobutanoic acid** could serve as a valuable building block in the synthesis of peptidomimetics and other small molecule inhibitors. The morpholine group can act as a hydrogen bond acceptor and its conformational properties can be exploited to orient other functional groups for optimal binding to a biological target. The primary amino and carboxylic acid groups allow for its incorporation

into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.

## Antisense and Antiviral Research

The term "morpholino" is also associated with phosphorodiamidate morpholino oligomers (PMOs), which are synthetic molecules used to modify gene expression by sterically blocking access to RNA.[3][4] While **2-Amino-4-morpholinobutanoic acid** itself is not a PMO, its structural similarity to the repeating unit in PMOs suggests potential applications in the design of novel nucleic acid analogs or as a starting material for their synthesis.

## Conclusion

**2-Amino-4-morpholinobutanoic acid** represents a unique chemical entity with potential for application in various areas of chemical and pharmaceutical research. Although detailed experimental data on its synthesis and biological activity are not widely available, its structural features suggest that it can be a valuable tool for medicinal chemists and drug discovery scientists. The proposed synthetic route, based on well-established chemical principles, provides a clear path to accessing this compound for further investigation. Future research into the biological properties of this and related molecules is warranted to fully explore their therapeutic potential.

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